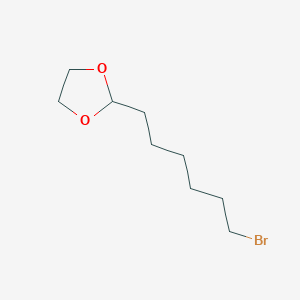
2-(6-Bromohexyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. The presence of a bromohexyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromohexyl)-1,3-dioxolane typically involves the alkylation of a dioxolane derivative with a bromohexane compound. One common method is the reaction of 1,3-dioxolane with 6-bromohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromohexyl group can lead to the formation of hexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azidohexyl-dioxolane, thiocyanatohexyl-dioxolane, and aminohexyl-dioxolane.
Oxidation Reactions: Products include hydroxyhexyl-dioxolane and carbonylhexyl-dioxolane.
Reduction Reactions: Products include hexyl-dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-(6-Bromohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(6-Bromohexyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the compound can act as an alkylating agent, introducing the bromohexyl group into target molecules. This can lead to changes in the chemical and physical properties of the target, affecting its reactivity, solubility, and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-Chlorohexyl)-1,3-dioxolane
- 2-(6-Iodohexyl)-1,3-dioxolane
- 2-(6-Hydroxyhexyl)-1,3-dioxolane
Uniqueness
2-(6-Bromohexyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and stability, making it suitable for a wide range of applications. The hydroxyhexyl analog, on the other hand, has different reactivity and is used in different contexts.
Propiedades
Número CAS |
22374-56-7 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
2-(6-bromohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c10-6-4-2-1-3-5-9-11-7-8-12-9/h9H,1-8H2 |
Clave InChI |
WNVQPISTVMKNJB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

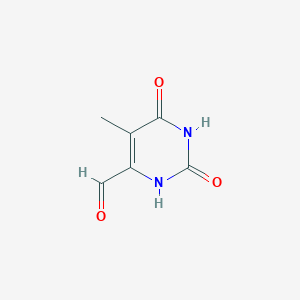
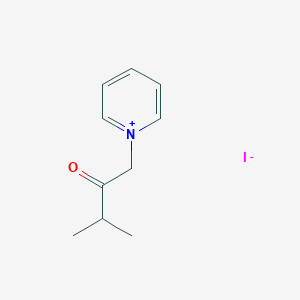
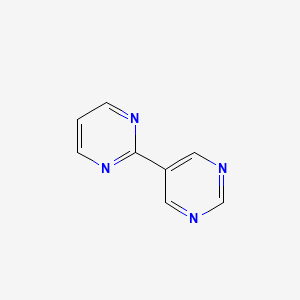
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
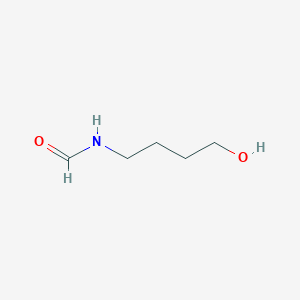
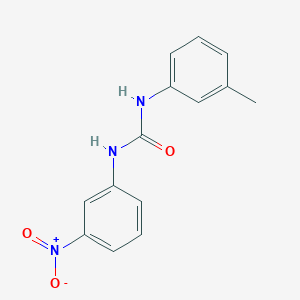
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)


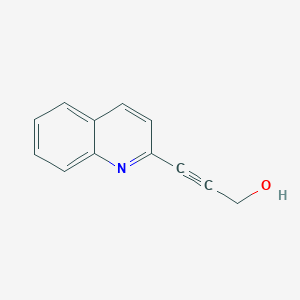
![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)

